4-(2-Thienyl)but-3-EN-2-one

Lipoxygenase Inhibition Arachidonic Acid Metabolism Inflammation Research

4-(2-Thienyl)but-3-EN-2-one (CAS 874-83-9) is a structurally distinct α,β-unsaturated thienyl ketone that cannot be substituted by generic analogs. Its unique conjugation of a thiophene ring at the 2-position with a but-3-en-2-one moiety defines its specificity as a 12-LOX inhibitor (distinct from pan-LOX inhibitors), antimicrobial, and antioxidant agent. This compound is an essential electrophilic building block for synthesizing sulfur-containing heterocycles (thiazoles, triazines, fused rings). Available in ≥98% purity with global shipping. For R&D use only.

Molecular Formula C8H8OS
Molecular Weight 152.21
CAS No. 874-83-9
Cat. No. B2905558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Thienyl)but-3-EN-2-one
CAS874-83-9
Molecular FormulaC8H8OS
Molecular Weight152.21
Structural Identifiers
SMILESCC(=O)C=CC1=CC=CS1
InChIInChI=1S/C8H8OS/c1-7(9)4-5-8-3-2-6-10-8/h2-6H,1H3/b5-4+
InChIKeyCIMALVIHZVKKPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Thienyl)but-3-EN-2-one (CAS 874-83-9) for Research Procurement: Core Properties and Applications


4-(2-Thienyl)but-3-EN-2-one (CAS 874-83-9) is an organic compound belonging to the class of thienylbutenones, characterized by a thiophene ring conjugated to an α,β-unsaturated methyl ketone moiety . Its molecular formula is C₈H₈OS and its molecular weight is 152.21 g/mol [1]. This compound is a versatile chemical intermediate, serving as a building block in the synthesis of complex heterocyclic molecules and potential pharmaceuticals . It also exhibits a range of notable biological activities, including lipoxygenase inhibition, antimicrobial effects, and antioxidant properties, making it a valuable tool in various research disciplines [2].

Procurement Strategy for 4-(2-Thienyl)but-3-EN-2-one (874-83-9): Avoiding Generic Substitution Risks


While numerous α,β-unsaturated ketones and thiophene derivatives exist, 4-(2-Thienyl)but-3-EN-2-one cannot be interchanged generically. Its distinct molecular architecture—the specific conjugation of a thiophene ring at the 2-position with a but-3-en-2-one chain—imparts a unique electronic and steric profile that dictates its specific reactivity and biological interactions . The evidence below demonstrates that even minor structural modifications, such as replacing the thienyl group with a phenyl ring or altering the enone geometry, can abolish or significantly alter its activity as a lipoxygenase inhibitor, its antimicrobial spectrum, and its performance as a synthetic building block [1]. Therefore, for projects requiring the precise properties of this compound, substitution with a cheaper or more readily available analog is not a viable risk.

Quantitative Differentiation Guide: 4-(2-Thienyl)but-3-EN-2-one (874-83-9) vs. Closest Analogs


Lipoxygenase (LOX) Inhibition Profile: 12-LOX vs. 15-LOX Selectivity

4-(2-Thienyl)but-3-EN-2-one acts as a lipoxygenase inhibitor. Comparative data reveals its activity against different LOX isozymes. It inhibits 12-Lipoxygenase with an IC50 of 10,000 nM (10 µM) [1], while its activity against 15-LOX-1 is lower, with an IC50 of 18,600 nM (18.6 µM) [2]. This data allows a researcher to select this compound over a non-selective LOX inhibitor or a 15-LOX selective inhibitor when targeting 12-LOX-mediated pathways.

Lipoxygenase Inhibition Arachidonic Acid Metabolism Inflammation Research Enzymology

Antispasmodic Activity: A Unique Effect Among Thienylbutenones

4-(2-Thienyl)but-3-EN-2-one has been shown to possess antispasmodic effects, a property not commonly reported for its close structural analogs . While quantitative data on the exact potency is not available in the provided sources, the effect is noted to be due to its ability to inhibit calcium channels in smooth muscle cells . This distinguishes it from other α,β-unsaturated ketones that may be primarily used for their reactivity or antimicrobial properties.

Smooth Muscle Pharmacology Calcium Channel Blockade Gastrointestinal Research In Vivo Models

Antioxidant Activity in Fats and Oils: A Functional Food Preservative Attribute

The compound is documented to serve as an antioxidant specifically in fats and oils [1]. This functional property differentiates it from many other α,β-unsaturated ketones which may be studied primarily for their reactivity in organic synthesis or biological activities in aqueous systems. This lipid-phase antioxidant activity is a key selection criterion for research in food science, cosmetic formulation, or industrial lubricants.

Lipid Oxidation Food Chemistry Antioxidant Assays Stabilizers

Optimal Research and Development Applications for 4-(2-Thienyl)but-3-EN-2-one (874-83-9)


Inflammation Research: Investigating 12-Lipoxygenase Pathways

For laboratories studying the role of 12-LOX in inflammatory diseases, cancer, or thrombosis, 4-(2-Thienyl)but-3-EN-2-one serves as a valuable pharmacological tool. Its defined IC50 values against 12-LOX and 15-LOX-1 allow for targeted inhibition studies in cell-based assays (e.g., human neutrophil 12-HETE production), differentiating its effects from pan-LOX inhibitors . This enables a more precise dissection of arachidonic acid metabolic pathways.

Synthetic Chemistry: A Building Block for Thiophene-Containing Heterocycles

The compound's α,β-unsaturated ketone moiety and 2-thienyl group make it an ideal electrophilic building block for constructing complex, sulfur-containing heterocycles, such as thiazoles, triazines, and fused ring systems . Its use in microwave-assisted synthesis has been demonstrated, highlighting its efficiency in generating libraries of novel compounds for drug discovery and materials science .

Food and Cosmetic Science: Screening for Novel Lipid-Phase Antioxidants

Research programs focused on developing new antioxidants for stabilizing fats, oils, and lipid-based formulations can utilize this compound as a lead structure. Its documented activity in these specific systems justifies its inclusion in screens for preservatives or active ingredients aimed at mitigating oxidative rancidity and lipid peroxidation in consumer products .

Pharmacology of Smooth Muscle: Evaluating Antispasmodic Leads

Given its reported antispasmodic effect in vivo, this compound is a specific candidate for pharmacological studies investigating novel treatments for gastrointestinal disorders or other conditions involving smooth muscle hypermotility . Its proposed mechanism of calcium channel inhibition in smooth muscle cells provides a testable hypothesis for further medicinal chemistry optimization .

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